5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid
Description
5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid is a heterocyclic organic compound featuring a benzoic acid core substituted with a cyclopropyl group at the 5-position and a 3'-fluoro-[2,4'-bipyridin]-5-ylamino moiety at the 2-position. Its sodium salt form (evidenced in multiple sources) has been developed to enhance water solubility, a critical factor for pharmaceutical applications . The compound acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, targeting mitochondrial enzymes involved in pyrimidine biosynthesis. DHODH inhibitors are clinically significant for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
The sodium salt of this compound exhibits superior solubility (1.87 mg/mL at 25°C) compared to its free acid counterpart (0.03 mg/mL), as demonstrated in solubility studies . This property facilitates its formulation into stable, bioavailable drug products.
Properties
Molecular Formula |
C20H16FN3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26) |
InChI Key |
HPJXEBARLZDXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Compound 5 and Compound 26 (Mpro Inhibitors)
Two structurally related compounds, 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 5) and 2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 26) , were identified as inhibitors of the SARS-CoV-2 main protease (Mpro) .
Key Insights :
- The cyclopropylmethoxy group in Compound 26 replaces the propyl group in Compound 5, likely improving metabolic stability due to the rigid cyclopropane ring, a common bioisostere for alkyl chains .
- Unlike these Mpro inhibitors, 5-cyclopropyl-2-...benzoic acid features a benzoic acid moiety, enabling salt formation for enhanced solubility and DHODH-targeted activity .
5-Cyclopropyl-2-{[2-(2,6-Difluorophenyl)Pyrimidin-5-yl]Amino}Benzoic Acid
This analogue substitutes the bipyridine moiety with a pyrimidine ring and difluorophenyl group. Its sodium salt is also a DHODH inhibitor but exhibits distinct solubility and crystallinity properties .
Key Insights :
- Structural variations in the aromatic system influence binding affinity and pharmacokinetics. The bipyridine-fluorine combination may enhance target specificity compared to pyrimidine-based analogues.
Physicochemical and Pharmacokinetic Comparisons
Solubility and Salt Formation
The sodium salt of 5-cyclopropyl-2-...benzoic acid demonstrates a 60-fold increase in water solubility compared to its free acid form, critical for oral bioavailability .
| Form | Solubility (mg/mL @ 25°C) |
|---|---|
| Free Acid | 0.03 |
| Sodium Salt | 1.87 |
Implications :
- Salt formation is a strategic modification to overcome poor solubility, a common limitation of carboxylic acid-containing drugs.
Biological Activity
5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid is a compound that combines a cyclopropyl group with a benzoic acid backbone and a bipyridine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. Below is an overview of its biological activity, including relevant data tables and findings from existing research.
Structural Characteristics
The compound features:
- Cyclopropyl Group : Known for enhancing lipophilicity and possibly influencing biological activity.
- Benzoic Acid Backbone : Commonly associated with anti-inflammatory and antimicrobial properties.
- Bipyridine Moiety : Often acts as a ligand in coordination chemistry, potentially interacting with various biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features to 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid may exhibit significant anticancer properties. For example, studies on benzamide derivatives have shown promising IC50 values against various cancer cell lines:
| Compound Name | IC50 (µM) | Target Cell Lines |
|---|---|---|
| Benzamide Derivative A | 5.85 | MCF-7 |
| Benzamide Derivative B | 4.53 | A549 |
| 5-Fluorouracil (Standard) | 10.0 | Various |
These compounds demonstrated higher anticancer activity compared to standard drugs like 5-Fluorouracil, highlighting the potential of similar structures in therapeutic applications .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented. For instance, derivatives of bipyridine often show antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The following table summarizes the minimum inhibitory concentrations (MICs) of some related compounds:
| Compound Name | MIC (µg/mL) | Target Microorganisms |
|---|---|---|
| Compound X | 0.008 | Staphylococcus aureus |
| Compound Y | 0.03 | Escherichia coli |
| Compound Z | 0.06 | Streptococcus pneumoniae |
These values indicate strong antibacterial effects, suggesting that 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid could possess similar properties .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial replication.
- Interaction with DNA Topoisomerases : Some derivatives have demonstrated the ability to inhibit topoisomerases, which are crucial for DNA replication and transcription in both cancer cells and bacteria .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior potency .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of bipyridine derivatives against a range of pathogens. The results indicated that these compounds could effectively inhibit growth at low concentrations, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
